

# Iadademstat for Non-Oncology Therapeutic Areas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ladademstat |           |
| Cat. No.:            | B609776     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ladademstat** (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] While extensively investigated in oncology, emerging preclinical and clinical data support its therapeutic potential in non-oncology indications, primarily in hematological disorders. This technical guide provides an indepth overview of the mechanism of action, preclinical evidence, and clinical development of **iadademstat** for the treatment of Sickle Cell Disease (SCD) and the scientific rationale for its investigation in Essential Thrombocythemia (ET).

## Introduction to ladademstat

**ladademstat** is an orally bioavailable, covalent inhibitor of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and dimethylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By inhibiting LSD1, **iadademstat** modulates gene expression, leading to cellular differentiation and other therapeutic effects.[1][2] Its favorable safety profile, established in oncology trials involving nearly 200 patients, supports its exploration in non-malignant diseases.[5][6][7]

## ladademstat for Sickle Cell Disease (SCD)



The primary non-oncology indication for **iadademstat** is Sickle Cell Disease, a genetic blood disorder characterized by abnormal hemoglobin (HbS) that causes red blood cells to become rigid and sickle-shaped, leading to vaso-occlusive crises and chronic organ damage.[5]

#### **Mechanism of Action in SCD**

The therapeutic rationale for **iadademstat** in SCD is the re-induction of fetal hemoglobin (HbF) expression.[2][5][7] Increased levels of HbF inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its pathological consequences.[5]

**ladademstat** inhibits LSD1, which is a key component of a repressor complex that silences the expression of the  $\gamma$ -globin gene (HBG1/2), a subunit of fetal hemoglobin.[3][7] By inhibiting LSD1, **iadademstat** leads to the epigenetic reprogramming of the hemoglobin switch, resulting in the reactivation of  $\gamma$ -globin gene expression and subsequent increase in HbF production.[6] [7][8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oryzon.com [oryzon.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. oryzon.com [oryzon.com]
- 6. oryzon.com [oryzon.com]
- 7. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sicklecellanemianews.com [sicklecellanemianews.com]



 To cite this document: BenchChem. [ladademstat for Non-Oncology Therapeutic Areas: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#iadademstat-for-non-oncology-therapeutic-areas]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com